7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one
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Overview
Description
7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one is an organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their versatility in organic synthesis and their applications in various fields such as chemistry, biology, and medicine. The presence of both a benzenesulfonyl group and a hydroxyl group in its structure makes it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one typically involves the reaction of benzenesulfonyl chloride with a suitable precursor. One common method is the reaction of benzenesulfonyl chloride with a hydroxytetradecanone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one can undergo various types of chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The hydroxyl group may also play a role in the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl compounds.
Benzenesulfonic acid: Another sulfonyl compound with different reactivity and applications.
Toluene sulfonyl chloride: Similar to benzenesulfonyl chloride but with a methyl group, making it easier to handle.
Uniqueness
7-(Benzenesulfonyl)-1-hydroxytetradecan-6-one is unique due to the presence of both a benzenesulfonyl group and a hydroxyl group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
88703-56-4 |
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Molecular Formula |
C20H32O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-1-hydroxytetradecan-6-one |
InChI |
InChI=1S/C20H32O4S/c1-2-3-4-5-11-16-20(19(22)15-10-7-12-17-21)25(23,24)18-13-8-6-9-14-18/h6,8-9,13-14,20-21H,2-5,7,10-12,15-17H2,1H3 |
InChI Key |
ZULJOASNRIIFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)CCCCCO)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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